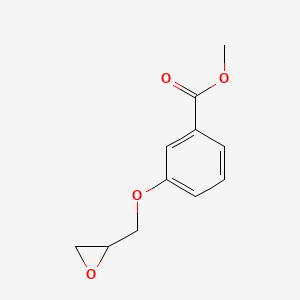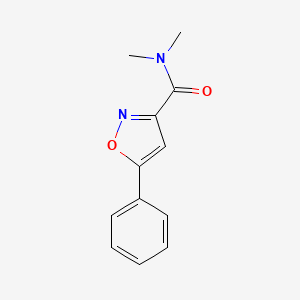
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine is a synthetic ether-linked phospholipid. It contains hexyl groups at the sn-1 and sn-2 positions of the glycerol backbone. This compound is commonly used in the generation of liposomes and artificial membranes to study membrane dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-o-hexyl-sn-glycero-3-phosphocholine involves the etherification of glycerol with hexyl groups at the sn-1 and sn-2 positions. The reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on glycerol, followed by the addition of hexyl bromide (C6H13Br) to form the ether bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The ether bonds in the compound can be oxidized under strong oxidative conditions.
Substitution: The hexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the ether bonds can lead to the formation of aldehydes or carboxylic acids.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used in the study of membrane dynamics and interactions.
Biology: Employed in the formation of liposomes for drug delivery and membrane protein studies.
Medicine: Utilized in the development of lipid-based drug delivery systems.
Industry: Applied in the coating of hydrophobic surfaces and the formation of artificial membranes for various industrial processes
Wirkmechanismus
The mechanism of action of 1,2-Di-o-hexyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and dynamics. The compound interacts with membrane proteins and other lipids, affecting their function and behavior. This interaction is crucial for its role in drug delivery systems and membrane studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-o-hexadecyl-sn-glycero-3-phosphocholine: Contains hexadecyl groups instead of hexyl groups.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Contains octanoyl groups.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains linoleoyl groups
Uniqueness
1,2-Di-o-hexyl-sn-glycero-3-phosphocholine is unique due to its specific ether-linked hexyl groups, which provide distinct properties in terms of membrane dynamics and interactions. This makes it particularly useful in studies involving artificial membranes and liposomes .
Eigenschaften
Molekularformel |
C20H44NO6P |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2,3-dihexoxypropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3 |
InChI-Schlüssel |
IQYIEYGHUQSRSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)

![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)

![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)
![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)


![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)
